molecular formula C21H17NOS2 B304688 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

Cat. No. B304688
M. Wt: 363.5 g/mol
InChI Key: PSPPFAHPWJTIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine, also known as CBT-1, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. CBT-1 belongs to the class of benzothiazepine derivatives and has been shown to possess anxiolytic and antidepressant properties.

Mechanism of Action

The exact mechanism of action of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of anxiety and mood. By enhancing the activity of the GABA-A receptor, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine may reduce anxiety and improve mood.
Biochemical and Physiological Effects:
2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to have a number of biochemical and physiological effects. In animal models, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the growth of new neurons.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is its specificity for the GABA-A receptor, which may reduce the risk of off-target effects. Additionally, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is its low solubility, which may impact its ability to penetrate the blood-brain barrier and reach its target site in the brain.

Future Directions

There are several potential future directions for research on 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine. One area of interest is the development of more potent and selective analogs of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine and its effects on neuroplasticity. Finally, clinical trials are needed to determine the safety and efficacy of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine in humans for the treatment of anxiety and depression.
Conclusion:
In conclusion, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of anxiety and depression. Its specificity for the GABA-A receptor and favorable pharmacokinetic profile make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine involves the condensation of 2-thienylacetic acid with 2-amino-4-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group and cyclization using phosphorus oxychloride. The final product is obtained through a series of purification steps involving recrystallization and chromatography.

Scientific Research Applications

2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. In animal models, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to reduce anxiety-like behavior and improve depressive-like symptoms. Additionally, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

Product Name

2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

Molecular Formula

C21H17NOS2

Molecular Weight

363.5 g/mol

IUPAC Name

2-methyl-7-thiophen-2-yl-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

InChI

InChI=1S/C21H17NOS2/c1-13-8-9-17-14(11-13)20-15(12-23-17)21(19-7-4-10-24-19)25-18-6-3-2-5-16(18)22-20/h2-11,15,21H,12H2,1H3

InChI Key

PSPPFAHPWJTIJI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OCC3C2=NC4=CC=CC=C4SC3C5=CC=CS5

Canonical SMILES

CC1=CC2=C(C=C1)OCC3C2=NC4=CC=CC=C4SC3C5=CC=CS5

Origin of Product

United States

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